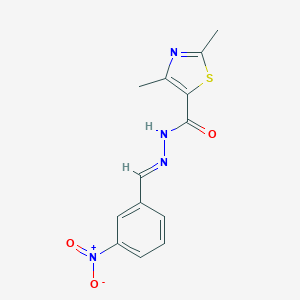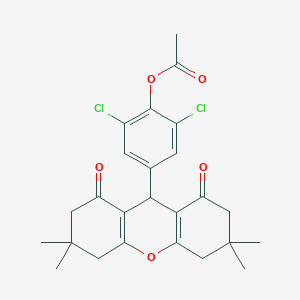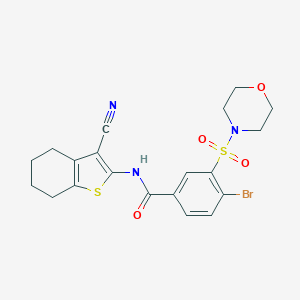![molecular formula C19H25N5O3S B392610 N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]octanehydrazide](/img/structure/B392610.png)
N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]octanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitro group, an imidazole ring, and a hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
The next step involves the introduction of the nitro group and the sulfanyl group to the benzylidene moiety. This can be achieved through nitration reactions using common nitrating agents such as nitric acid or a mixture of sulfuric and nitric acids. The sulfanyl group can be introduced via thiolation reactions using thiolating agents like thiourea or thiols.
Finally, the hydrazide moiety is introduced through the reaction of the benzylidene derivative with octanohydrazide under appropriate conditions, such as refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and thiolation steps, as well as the use of automated systems for the final hydrazide formation step.
化学反应分析
Types of Reactions
N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide is likely related to its ability to interact with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the imidazole ring can interact with metal ions and other biomolecules. The hydrazide moiety can form hydrogen bonds and other interactions with proteins and nucleic acids, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent containing a nitroimidazole moiety.
Omeprazole: An antiulcer agent containing a substituted imidazole ring.
Uniqueness
N’-{3-nitro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]benzylidene}octanohydrazide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
属性
分子式 |
C19H25N5O3S |
|---|---|
分子量 |
403.5g/mol |
IUPAC 名称 |
N-[(E)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]octanamide |
InChI |
InChI=1S/C19H25N5O3S/c1-3-4-5-6-7-8-18(25)22-21-14-15-9-10-17(16(13-15)24(26)27)28-19-20-11-12-23(19)2/h9-14H,3-8H2,1-2H3,(H,22,25)/b21-14+ |
InChI 键 |
QGMSIYWYHKUQCH-KGENOOAVSA-N |
手性 SMILES |
CCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)SC2=NC=CN2C)[N+](=O)[O-] |
SMILES |
CCCCCCCC(=O)NN=CC1=CC(=C(C=C1)SC2=NC=CN2C)[N+](=O)[O-] |
规范 SMILES |
CCCCCCCC(=O)NN=CC1=CC(=C(C=C1)SC2=NC=CN2C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B392527.png)
![3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392529.png)
![(5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B392530.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide](/img/structure/B392532.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392534.png)

![ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392537.png)

![1-(2-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392540.png)

![5-AMINO-3-[(1Z)-2-(2-CHLORO-6-FLUOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B392544.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B392547.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B392549.png)
